4-Bromo-2-methoxyfuran
Description
Contextual Significance of Substituted Furans in Chemical Research
Substituted furans are heterocyclic compounds that are integral to numerous areas of chemical research and industry. pnas.org They form the core structure of many natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities. nih.govsioc-journal.cn The furan (B31954) ring system, with its distinct electronic and structural properties, serves as a versatile building block in the synthesis of more complex molecules. nih.govacs.org
The development of efficient methods for the synthesis of substituted furans is a continuous focus of organic chemists. acs.orgorganic-chemistry.org These methods often involve the cyclization of acyclic precursors or the functionalization of a pre-existing furan ring. acs.org The ability to introduce a variety of substituents onto the furan core with high regioselectivity is crucial for creating diverse molecular libraries for drug discovery and materials science. pnas.orgnih.gov
Rationale for Investigating 4-Bromo-2-methoxyfuran as a Key Synthetic Intermediate
Among the vast array of substituted furans, this compound stands out as a particularly valuable synthetic intermediate. The presence of both a bromine atom and a methoxy (B1213986) group on the furan ring provides a unique combination of reactivity and functionality.
The bromine atom at the 4-position can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, allowing for the introduction of a wide range of carbon-based substituents. nih.gov This versatility makes it a key component for constructing complex molecular architectures.
The methoxy group at the 2-position influences the electronic properties of the furan ring and can direct the regioselectivity of certain reactions. For instance, in Friedel-Crafts reactions, the methoxy group can activate the furan ring towards electrophilic attack. rsc.org Furthermore, the methoxy group can be a precursor to other functional groups or can be retained in the final product to modulate its biological activity or physical properties.
The strategic placement of these two functional groups makes this compound a powerful tool for the synthesis of highly substituted and functionally diverse furan derivatives. Its utility has been demonstrated in the preparation of various complex molecules and in the development of new synthetic methodologies. nih.gov
Properties of this compound
| Property | Value |
| Molecular Formula | C5H5BrO |
| Molecular Weight | 161.00 g/mol nih.gov |
| IUPAC Name | This compound |
| SMILES | COC1=CC(Br)=CO1 |
Table 1: Chemical Properties of this compound
Synthetic Applications
The synthetic utility of this compound is highlighted by its role as a precursor in various chemical transformations. For example, it can be envisioned as a substrate in Diels-Alder reactions, a powerful tool for the formation of cyclic compounds. acs.orgresearchgate.net The bromine atom can be readily displaced or involved in coupling reactions, while the methoxy group can influence the stereochemical outcome of such transformations.
The synthesis of substituted furans often involves multi-step sequences, and intermediates like this compound provide a convenient entry point into complex molecular frameworks. researchgate.net For instance, the synthesis of 4-bromo-2-methylfuran (B8790029) has been reported, which shares a similar substitution pattern and likely undergoes comparable reactions. chemicalbook.compdx.edu
Properties
IUPAC Name |
4-bromo-2-methoxyfuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c1-7-5-2-4(6)3-8-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWKUXBSSNCQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CO1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569036 | |
| Record name | 4-Bromo-2-methoxyfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78799-91-4 | |
| Record name | 4-Bromo-2-methoxyfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 2 Methoxyfuran and Its Precursors/analogs
Direct Bromination Strategies and Regioselectivity Considerations
Direct bromination of a pre-existing furan (B31954) ring is often the most straightforward approach to introducing a bromine substituent. However, the success of this strategy hinges on controlling the regioselectivity of the electrophilic substitution.
The halogenation of 2-methoxyfuran (B1219529) is an electrophilic aromatic substitution reaction. The methoxy (B1213986) group at the 2-position is an activating, ortho-para directing group. In the case of the furan ring, the positions are numbered starting from the oxygen atom as 1. Therefore, the carbons are at positions 2, 3, 4, and 5. With a methoxy group at the 2-position, the activated positions for electrophilic attack are the 3- and 5-positions. The electron-donating nature of the oxygen atom in the furan ring further enhances the reactivity, particularly at the α-positions (2 and 5). smolecule.com
The directing effect of the methoxy group in 2-methoxyfuran would primarily direct an incoming electrophile to the 5-position due to the strong activating and directing nature of the furan ring oxygen. However, the methoxy group itself also directs to the adjacent 3-position and the para-like 5-position. The interplay of these directing effects determines the final regiochemical outcome. Generally, for 2-substituted furans with an electron-donating group, substitution occurs preferentially at the 5-position. Acid-sensitive furans can be entirely decomposed under certain halogenating conditions. researchgate.net
Achieving selective bromination at the 4-position of 2-methoxyfuran via direct halogenation is challenging due to the inherent electronic preferences of the substituted furan ring. However, optimization of reaction conditions can influence the regioselectivity. Key parameters that can be adjusted include the choice of brominating agent, solvent, temperature, and the use of catalysts.
Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and other N-bromoamides. sci-int.com The reactivity and selectivity of these reagents can vary significantly. For instance, NBS is often a milder and more selective brominating agent than Br₂. nih.gov The choice of solvent is also critical, as it can influence the polarity of the reaction medium and the nature of the brominating species. Solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and chlorinated hydrocarbons are frequently employed. researchgate.net
Temperature control is essential to manage the exothermic nature of bromination and to minimize the formation of side products, including polybrominated species. sci-int.com In some cases, the use of a Lewis acid or a protic acid catalyst can alter the regioselectivity, but this also increases the risk of furan ring decomposition. sci-int.com For highly activated systems, achieving monobromination at a less favored position often requires careful control to prevent over-bromination or reaction at the more reactive sites. researchgate.net
A comparative overview of reaction conditions for the bromination of activated aromatic systems is presented below:
| Brominating Agent | Solvent | Temperature | Typical Outcome |
| N-Bromosuccinimide (NBS) | THF | 0 °C to rt | Regioselective monobromination |
| N-Bromosuccinimide (NBS) | DMF | 0 °C to rt | Regioselective monobromination |
| Bromine (Br₂) | Acetic Acid | rt | Can lead to polybromination |
| Br₂/H₂SO₄ | Not specified | Not specified | Can give mono- or di-bromo products |
This table represents general conditions for activated aromatic systems and would require empirical optimization for 2-methoxyfuran.
Functional Group Interconversion Pathways for Furan Ring Systems
When direct bromination is not regioselective, alternative strategies involving the transformation of other functional groups on the furan ring become necessary.
The synthesis of 4-bromo-2-methoxyfuran could potentially be achieved by starting with a different, more readily accessible halogenated furan isomer. For instance, if 3-bromofuran (B129083) were available, a subsequent methoxylation reaction could be envisioned. However, the introduction of a methoxy group onto a bromofuran would likely proceed via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction, and the regioselectivity of this step would need to be controlled. The conversion of 3-bromofuran to furan-3-carboxylic acid has been reported, indicating the potential for functionalization at the 3-position. google.com
Another plausible, though complex, approach involves a "halogen dance" reaction, where a bromo-substituted furan isomerizes under the influence of a strong base. This has been demonstrated for the conversion of 2-bromo-5-methylfuran (B145496) to 3-bromo-5-methylfuran. smolecule.com Applying such a strategy to a dibrominated or bromo-iodo furan precursor of 2-methoxyfuran might offer a route to the 4-bromo isomer, but this would require significant experimental investigation.
Furan-2(5H)-ones are versatile intermediates in organic synthesis. The bromination of furanone derivatives is a well-established transformation. For example, the bromination of 4-methoxy-2(5H)-furanone with NBS can lead to a mixture of brominated products, including 3-bromo-4-methoxy-2(5H)-furanone. unipi.it The subsequent conversion of the furanone moiety to a furan would be required to access the target molecule. This typically involves reduction of the lactone and subsequent dehydration.
A potential synthetic sequence could involve:
Synthesis of a suitable furanone precursor.
Regioselective bromination to introduce the bromine at the desired position.
Conversion of the furanone to the corresponding furan.
For instance, the bromination of β-angelica lactone has been studied, yielding 3-bromo-5-methyl-2(5H)-furanones. unipi.it While not directly leading to the target compound, this illustrates the principle of using furanones as precursors to brominated furans. The synthesis of 5-bromo-2(5H)-furanones from their unsubstituted counterparts using NBS is also a common procedure. unipi.it
Multi-Step Synthetic Routes to Access Substituted Furan Frameworks
Constructing the substituted furan ring through a multi-step synthesis offers the highest degree of control over the substitution pattern. Such routes often involve the cyclization of acyclic precursors.
One general approach to substituted furans involves the condensation of carbonyl compounds. For example, the reaction of 1,3-dicarbonyl compounds with α-haloketones (the Feist-Benary furan synthesis) or the Paal-Knorr synthesis from 1,4-dicarbonyl compounds are classic methods. To synthesize this compound, one would need to design an acyclic precursor that already contains the necessary bromine and methoxy functionalities or groups that can be converted into them.
A hypothetical multi-step synthesis could start from a readily available material and build the furan ring with the desired substituents in place. For example, a strategy could involve the synthesis of a substituted β-ketoester, which could then be cyclized to form a furanone, followed by further functional group manipulations. The synthesis of substituted 2,2'-bipyrroles and pyrrolylfurans has been achieved through strategies that could be adapted for the synthesis of single-ring substituted furans. nih.gov These routes often provide flexibility for introducing various substituents. nih.gov
Construction of the Furan Ring with Pre-installed Bromo and Methoxy Functionalities
The formation of a furan ring from an acyclic precursor is a cornerstone of heterocyclic chemistry. Classic methods such as the Paal-Knorr synthesis, which involves the dehydration of a 1,4-dicarbonyl compound, offer a potential route. wikipedia.org In a hypothetical application for this compound, this would necessitate a 1,4-dicarbonyl precursor with bromine and methoxy groups at the correct positions.
Another established method is the Feist–Benary furan synthesis. This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound. wikipedia.orgmdpi.com The synthesis of this compound via this route would require carefully chosen starting materials to ensure the correct placement of the bromo and methoxy substituents on the final furan ring. For instance, the reaction could theoretically proceed between an α-bromo-β-keto-ester and a methoxy-containing active methylene (B1212753) compound.
Recent advancements have also focused on metal-catalyzed cycloisomerization reactions from specifically configured acyclic precursors. magtech.com.cn For example, appropriately substituted alkynyl ketones or allenyl ketones can undergo cyclization to form the furan ring. nih.govorganic-chemistry.orgacs.org A potential precursor for this compound could be a suitably substituted allenyl ketone, which upon catalysis would cyclize to form the desired product.
Table 1: Classical Furan Synthesis Methods and Potential Precursors
| Synthesis Method | General Reaction | Potential Precursor for this compound |
|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl → Furan (acid-catalyzed dehydration) | A 3-bromo-1-methoxy-1,4-dicarbonyl compound |
| Feist-Benary Synthesis | α-Halo Ketone + β-Dicarbonyl Compound → Furan | Reaction of a bromo-substituted α-halo ketone with a methoxy-β-keto-ester |
Sequential Introduction of Halogen and Alkoxy Substituents
A more common and often more practical approach involves the functionalization of a pre-existing furan ring. This can begin with the synthesis of a key intermediate, 2-methoxyfuran. One documented route to 2-methoxyfuran involves the reaction of methyl 5-bromo-2-furoate with sodium methoxide (B1231860), followed by saponification and subsequent decarboxylation of the resulting 5-methoxy-2-furoic acid. acs.org
Once 2-methoxyfuran is obtained, the next step is the regioselective introduction of a bromine atom at the C4 position. The direct bromination of furan and its derivatives is a well-known reaction. The reaction of furan with bromine in an aqueous solution proceeds through the formation of malealdehyde (B1233635) as an intermediate. cdnsciencepub.com For substituted furans, the position of bromination is directed by the existing substituents. The methoxy group at the C2 position is an activating, ortho-para directing group, which would favor substitution at the C3 and C5 positions. Therefore, direct bromination of 2-methoxyfuran would likely yield a mixture of products, primarily 5-bromo-2-methoxyfuran and 3-bromo-2-methoxyfuran, making the synthesis of the pure 4-bromo isomer challenging via this specific path.
A powerful method for the simultaneous introduction of bromo and alkoxy functionalities is the oxidative alkoxylation of furans. This reaction is typically carried out using bromine in an alcohol solvent, such as methanol, at low temperatures. scispace.com This process converts furans into stable 2,5-dialkoxy-2,5-dihydrofurans. scispace.comchim.it Subsequent controlled elimination could potentially be explored to generate the aromatic furan ring with the desired substitution pattern. However, this method is generally limited and does not work well for furans bearing electron-withdrawing groups. scispace.com
Table 2: Example of Sequential Functionalization Approach
| Step | Reaction | Starting Material | Product | Key Reagents | Reference |
|---|---|---|---|---|---|
| 1 | Methoxylation & Decarboxylation | Methyl 5-bromo-2-furoate | 2-Methoxyfuran | 1. Sodium methoxide 2. Saponification 3. Heat | acs.org |
| 2 | Electrophilic Bromination | 2-Methoxyfuran | Isomeric Bromomethoxyfurans | Br₂ | Analogous to cdnsciencepub.com |
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and reaction conditions. Both transition metal catalysis and organocatalysis offer sophisticated tools for the synthesis and functionalization of furan rings.
Application of Transition Metal Catalysis for Bromination
Transition metal catalysis provides powerful methods for the formation of carbon-halogen bonds and for constructing the furan ring itself. magtech.com.cnresearchgate.net Palladium catalysts, in particular, are widely used for cross-coupling reactions and direct C-H functionalization.
One strategy could involve a palladium-catalyzed cross-coupling reaction. For instance, a di-halofuran, such as 2,4-dibromofuran, could be selectively reacted with a methoxide source under palladium catalysis to install the methoxy group at the more reactive C2 position. Conversely, a brominated furan boronic acid derivative could undergo a Suzuki-Miyaura coupling reaction. beilstein-journals.org
More directly, palladium catalysts can be used for the synthesis of functionalized furans from acyclic precursors. For example, palladium-catalyzed oxidative alkoxylation of α-alkenyl β-diketones is a known method to produce 2,3,5-trisubstituted furans. mdpi.com Research by Han et al. showed that PdCl₂(CH₃CN)₂ is a highly efficient catalyst for such transformations, superior to other palladium sources like Pd(OAc)₂. mdpi.com Adapting this methodology could provide a route to this compound by designing an appropriate α-alkenyl β-diketone precursor.
Copper catalysts are also relevant, particularly in reactions involving halogenation. nih.gov The synthesis of 2-bromo-5-methylfuran has been achieved using copper(I) bromide as both a catalyst and bromine source in a reaction with 5-methylfuran. This type of copper-catalyzed bromination could potentially be applied to a 2-methoxyfuran substrate, although controlling the regioselectivity to favor the 4-position would be a critical challenge.
Table 3: Transition Metal-Catalyzed Reactions Relevant to Furan Synthesis
| Catalyst System | Reaction Type | Example Application | Yield | Reference |
|---|---|---|---|---|
| PdCl₂(CH₃CN)₂ / CuCl₂ | Oxidative Alkoxylation | α-Alkenyl β-diketone to 2,3,5-trisubstituted furan | up to 94% | mdpi.com |
| CuBr / HBr | Electrophilic Bromination | 5-Methylfuran to 2-bromo-5-methylfuran | 20-25% | |
| [RuCp*(NCMe)₃][PF₆] then CuCl₂ | Sequential Dimerization/Cyclization | Terminal alkyne to 2,5-disubstituted furan | - | nih.gov |
Organocatalytic Strategies for Furan Functionalization
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful, metal-free alternative for synthesizing complex molecules. nih.gov These methods can offer high levels of stereoselectivity and functional group tolerance. nih.gov
For furan synthesis, phosphine (B1218219) organocatalysis has been used to prepare functionalized furans from α-cyanoketones and 1,3-diones. nih.gov While this specific example leads to different substitution patterns, the underlying principle of using phosphines to activate substrates could be explored for the synthesis of this compound precursors.
Base-catalyzed methods can also be considered a form of organocatalysis. The synthesis of tetrasubstituted furans has been achieved through the base-catalyzed reaction of α-hydroxy ketones and cyano compounds, using simple organic bases like triethylamine (B128534) or diethylamine. mdpi.com This approach avoids metal catalysts and proceeds under mild conditions. A potential organocatalytic route to this compound could involve the functionalization of a 2-methoxyfuran derivative using a chiral organocatalyst to direct the bromination or another functional group introduction at the C4 position. For example, chiral phosphoric acids have been used in cooperative catalysis with iridium to achieve enantioselective transformations on substrates containing methoxy and bromo groups. rsc.org While applied to different ring systems, this demonstrates the potential of organocatalysts to control reactivity in complex halogenated and alkoxylated molecules.
Reactivity Profiles and Transformative Potential of 4 Bromo 2 Methoxyfuran
Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Nucleus
The methoxy (B1213986) group at the 2-position of the furan ring is a powerful activating group, directing electrophilic attack to specific positions. This inherent reactivity can be further controlled and exploited through strategic synthetic methodologies.
Directed Ortho-Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the case of 4-Bromo-2-methoxyfuran, the methoxy group acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C3 position by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgscribd.comorganic-chemistry.org This process involves the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic oxygen atom of the methoxy group. wikipedia.orgbaranlab.org This proximity effect increases the kinetic acidity of the ortho-proton at C3, leading to its selective abstraction and the formation of a lithiated intermediate. organic-chemistry.org
The choice of organolithium reagent and reaction conditions can be crucial for the success of the lithiation. While n-butyllithium is commonly employed, other alkyllithiums such as sec-butyllithium (B1581126) or tert-butyllithium (B1211817) can also be used, often in the presence of additives like tetramethylethylenediamine (TMEDA) to break up organolithium aggregates and increase reactivity. baranlab.org
Subsequent Electrophilic Quenches and Derivatization
The lithiated intermediate generated from this compound is a potent nucleophile and can react with a wide array of electrophiles in what is known as an electrophilic quench. This allows for the introduction of various functional groups at the C3 position with high regioselectivity.
Common electrophiles used in these reactions include:
Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.
Carbon dioxide: to introduce a carboxylic acid group.
Isocyanates: to synthesize amides. uni-muenchen.de
Disulfides: to form thioethers. uni-muenchen.de
Boronates: to produce boronic esters, which are valuable precursors for subsequent cross-coupling reactions. uni-muenchen.de
This two-step sequence of directed ortho-metalation followed by an electrophilic quench provides a versatile and powerful method for the synthesis of a diverse range of 3-substituted this compound derivatives. researchgate.netrsc.org
Nucleophilic Substitution and Coupling Reactions at the Bromine Center
The bromine atom at the 4-position of the furan ring is susceptible to a variety of substitution and coupling reactions, providing another avenue for the elaboration of the this compound scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki reaction is widely used for the formation of biaryl compounds and has found extensive applications in the synthesis of complex molecules. organic-chemistry.org The general mechanism involves an oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.orgharvard.edu
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. libretexts.org
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The Heck reaction is a valuable tool for the formation of carbon-carbon bonds and is particularly useful for the synthesis of styrenes and other vinylarenes. organic-chemistry.orgnih.gov
| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |
| Suzuki | Organoboron Reagent | Palladium Catalyst + Base | C-C (Aryl-Aryl or Aryl-Vinyl) |
| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | C-C (Aryl-Alkynyl) |
| Heck | Alkene | Palladium Catalyst + Base | C-C (Aryl-Vinyl) |
Stereochemical Aspects of Coupling Reactions
The stereochemistry of palladium-catalyzed cross-coupling reactions is an important consideration, particularly when dealing with substrates that can exist as stereoisomers.
In Suzuki reactions, the coupling generally proceeds with retention of configuration at the double bond for both the organoboron reagent and the vinyl halide. wikipedia.org However, the stereochemical outcome can be influenced by factors such as the choice of phosphine (B1218219) ligand on the palladium catalyst. nih.gov For instance, bulky, electron-deficient ligands can promote a stereoretentive transmetalation pathway, while bulky, electron-rich ligands can favor a stereoinvertive pathway. nih.gov
The Heck reaction is known for its excellent trans selectivity in the formation of the new double bond. organic-chemistry.org
Nucleophilic Attack on the Furan Ring System
While less common than reactions at the bromine center, nucleophilic attack on the furan ring of this compound can occur under certain conditions. The electron-rich nature of the furan ring generally makes it less susceptible to nucleophilic attack. However, the presence of the electron-withdrawing bromine atom and the potential for the formation of stable intermediates can facilitate such reactions.
Nucleophilic aromatic substitution (SNAr) reactions on furan rings are generally challenging. The classical SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group. nih.gov For this to occur, the ring must be activated by strong electron-withdrawing groups. In the case of this compound, the methoxy group is electron-donating, which disfavors this pathway.
However, other mechanisms for nucleophilic substitution on aromatic rings exist, such as those involving benzyne-like intermediates (elimination-addition). youtube.com It is conceivable that under strongly basic conditions, elimination of HBr could lead to a reactive furo-benzyne intermediate, which would then be trapped by a nucleophile.
Cycloaddition Reactions and Pericyclic Transformations
Diels-Alder Reactivity of 2-Methoxyfuran (B1219529) Systems
The furan nucleus can participate as a diene in Diels-Alder reactions, a powerful class of pericyclic reactions for the construction of six-membered rings. However, the inherent aromaticity of the furan ring often leads to a thermodynamic penalty for this transformation, resulting in lower reactivity compared to non-aromatic dienes and a propensity for retro-Diels-Alder reactions. The substitution pattern on the furan ring plays a critical role in modulating its reactivity.
In the context of this compound, the 2-methoxy group, being an electron-donating group, is expected to increase the energy of the highest occupied molecular orbital (HOMO) of the furan ring. In a normal-electron-demand Diels-Alder reaction, where the diene's HOMO interacts with the dienophile's lowest unoccupied molecular orbital (LUMO), this increase in HOMO energy generally leads to a smaller energy gap and a corresponding increase in reaction rate. Conversely, the 4-bromo substituent is electron-withdrawing, which tends to lower the HOMO energy and decrease the reactivity of the furan as a diene.
Table 1: General Trends in Diels-Alder Reactivity of Substituted Furans
| Substituent Position | Electronic Nature of Substituent | Effect on Normal-Electron-Demand Diels-Alder Reactivity |
|---|---|---|
| 2- or 5- | Electron-donating (e.g., -OCH₃, -CH₃) | Increased reactivity |
| 2- or 5- | Electron-withdrawing (e.g., -CHO, -COR) | Decreased reactivity |
| 3- or 4- | Electron-donating | Generally increased reactivity |
It is also worth noting the "halogen effect" that has been observed in some intramolecular Diels-Alder reactions of furans, where the presence of a halogen substituent can lead to an increase in the reaction rate conicet.gov.ar. The reasons for this are still under investigation but may involve steric and electronic factors that stabilize the transition state.
Intramolecular Cyclizations and Spiroannulation
While specific examples of intramolecular cyclizations and spiroannulation reactions involving this compound are not extensively reported, the furan moiety is a known participant in such transformations. The furan ring can be employed as a latent diene or a precursor to other reactive intermediates for the construction of complex polycyclic and spirocyclic systems.
For instance, substituted furans can be tethered to a dienophile, and upon thermal or Lewis acid activation, undergo an intramolecular Diels-Alder (IMDA) reaction to form bridged oxabicyclic systems. The substitution pattern on the furan ring and the nature and length of the tether are crucial for the success of these reactions.
Spiroannulation reactions involving furans often proceed through different mechanisms. One approach involves the generation of a reactive species, such as an azomethine ylide, which can then undergo a [3+2] cycloaddition with a dipolarophile that is part of the furan-containing substrate, leading to the formation of a spirocyclic pyrrolidine. Although no specific examples with this compound are documented, the general strategy of utilizing substituted furans in the synthesis of spiro-fused polycyclic aromatic compounds has been demonstrated conicet.gov.archemicalbook.com.
Radical Reactions and Mechanistic Investigations
Generation and Reactivity of Furan-Centered Radicals
Furan-centered radicals can be generated through various methods, with one of the most common being the homolytic cleavage of a carbon-halogen bond. In the case of this compound, the C4-Br bond can be cleaved under radical conditions, typically initiated by radical initiators (e.g., AIBN) or photolysis in the presence of a suitable reagent, to generate a furan-4-yl radical.
The stability of the resulting radical is a key factor in its formation and subsequent reactivity. While aryl radicals are generally less stable than alkyl radicals, the electronic nature of the substituents on the furan ring will influence the stability of the furan-centered radical. The electron-donating 2-methoxy group may offer some stabilization to the radical at the 4-position through resonance.
Once generated, the furan-4-yl radical can participate in a variety of reactions, including:
Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor to form 2-methoxyfuran.
Addition to multiple bonds: The radical can add to alkenes, alkynes, or other unsaturated systems to form new carbon-carbon bonds.
Intramolecular cyclization: If a suitable accepting group is present elsewhere in the molecule, the furan-centered radical can undergo intramolecular cyclization to form fused ring systems.
While specific studies on the generation and reactivity of the this compound-derived radical are scarce, the principles of radical generation from aryl halides are well-established in organic chemistry.
Single Electron Transfer (SET) Processes
Single electron transfer (SET) is a fundamental process in which an electron is transferred from one chemical species to another. In the context of this compound, SET processes could be involved in both its reduction and oxidation.
Reductive SET: The compound could accept an electron from a potent reductant (e.g., an alkali metal or a photoredox catalyst in its excited state) to form a radical anion. This radical anion could then fragment, leading to the cleavage of the C-Br bond to generate a furan-4-yl radical and a bromide anion. This is a common pathway for the initiation of radical reactions from aryl halides.
Oxidative SET: The furan ring, being relatively electron-rich due to the 2-methoxy group, could undergo oxidation via SET to a radical cation. This process would be facilitated by a chemical or electrochemical oxidant. The resulting radical cation would be highly reactive and could undergo a variety of subsequent reactions, such as nucleophilic attack or rearrangement.
The feasibility of these SET processes is governed by the redox potentials of this compound, which are influenced by its substituents. The electron-donating methoxy group would make oxidation more favorable (lower oxidation potential), while the electron-withdrawing bromo group would make reduction more favorable (less negative reduction potential).
Role as a Versatile Building Block in Complex Molecule Synthesis
The presence of a bromo substituent on the furan ring of this compound makes it an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are extensively used in the synthesis of complex molecules, including natural products and pharmaceuticals.
The C4-Br bond can readily undergo oxidative addition to a low-valent transition metal catalyst, typically a palladium(0) or nickel(0) complex. The resulting organometallic intermediate can then react with a variety of coupling partners in well-established named reactions.
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Product Type |
|---|---|---|
| Suzuki Coupling | Organoboron reagent (e.g., boronic acid or ester) | 4-Aryl- or 4-vinyl-2-methoxyfuran |
| Stille Coupling | Organotin reagent | 4-Aryl-, 4-vinyl-, or 4-alkynyl-2-methoxyfuran |
| Heck Coupling | Alkene | 4-Vinyl-2-methoxyfuran derivative |
| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-2-methoxyfuran |
| Buchwald-Hartwig Amination | Amine | 4-Amino-2-methoxyfuran derivative |
These cross-coupling reactions allow for the introduction of a wide array of substituents at the 4-position of the furan ring, making this compound a valuable and versatile building block. For example, the synthesis of various 2-alkenylbenzo[b]furans has been achieved through the palladium-catalyzed cross-coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents, highlighting the utility of bromo-substituted furans in constructing more complex heterocyclic systems rsc.orgnih.gov. The ability to selectively functionalize the furan ring through these reliable and high-yielding reactions underscores the transformative potential of this compound in the synthesis of diverse and complex molecular targets.
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Advanced Spectroscopic and Spectrometric Characterization Methodologies
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-Bromo-2-methoxyfuran, with the chemical formula C₅H₅BrO₂, the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O).
The presence of bromine is a key feature in the mass spectrum, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion, with two peaks of roughly equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks. HRMS can resolve these isotopic peaks and confirm the presence of a single bromine atom in the molecule.
A typical HRMS analysis would report the measured mass with high precision, usually to four or more decimal places, which is then compared to the calculated exact mass. An acceptable deviation is generally considered to be within 5 parts per million (ppm), providing strong evidence for the proposed molecular formula.
| Isotopologue Formula | Isotope Composition | Calculated Monoisotopic Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| C₅H₅⁷⁹BrO₂ | ⁵¹²C, ⁵¹H, ¹⁷⁹Br, ²¹⁶O | 175.95239 | 100.0 |
| C₅H₅⁸¹BrO₂ | ⁵¹²C, ⁵¹H, ¹⁸¹Br, ²¹⁶O | 177.95034 | 97.3 |
Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Mapping
Tandem mass spectrometry (MS/MS) is employed to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the molecular ion ([C₅H₅BrO₂]⁺˙) is selected and subjected to collision-induced dissociation (CID) to map its fragmentation pathways.
Based on established fragmentation principles for similar chemical moieties, a plausible fragmentation pathway can be proposed:
Loss of a Bromine Radical: A common fragmentation for bromo-aromatic compounds is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This would result in a furan-methoxy cation.
Loss of a Methyl Radical: Alpha-cleavage is common for ethers. The molecular ion could lose a methyl radical (•CH₃) from the methoxy (B1213986) group.
Loss of Formaldehyde (B43269): Ethers can also undergo rearrangement reactions, potentially leading to the loss of a neutral formaldehyde molecule (CH₂O).
Ring Cleavage: The furan (B31954) ring itself can undergo fragmentation, often involving the loss of carbon monoxide (CO) or acetylene (B1199291) (C₂H₂), leading to smaller fragment ions.
These fragmentation patterns provide a structural fingerprint of the molecule, confirming the connectivity of the atoms.
| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion | Fragment Ion (m/z) |
|---|---|---|---|
| 176/178 | •Br | [C₅H₅O₂]⁺ | 97 |
| 176/178 | •CH₃ | [C₄H₂BrO₂]⁺ | 161/163 |
| 176/178 | CH₂O | [C₄H₃Br]⁺˙ | 146/148 |
| 97 | CO | [C₄H₅O]⁺ | 69 |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals.
Analysis of n-π and π-π Transitions**
The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the π-electrons of the furan ring and the non-bonding (n) electrons of the oxygen atoms.
π-π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Furan itself exhibits strong π-π* transitions. The presence of the methoxy (-OCH₃) and bromine (-Br) substituents, which both have lone pairs of electrons, can lead to conjugation with the furan π-system. This extended conjugation typically results in a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to unsubstituted furan. These transitions are generally characterized by high molar absorptivity (ε).
n-π* Transitions: These transitions involve the promotion of a non-bonding electron from an oxygen atom to a π* antibonding orbital. These transitions are typically lower in energy (occur at longer wavelengths) than π-π* transitions but have a much lower molar absorptivity because they are often symmetry-forbidden.
The interplay of the electron-donating methoxy group and the electron-withdrawing but lone-pair-donating bromine atom influences the energy levels of the molecular orbitals and thus the precise wavelengths of these transitions.
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. The effect of the solvent depends on the nature of the electronic transition.
π-π* Transitions: In these transitions, the excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a decrease in the energy gap for the transition. This results in a bathochromic shift (red shift) of the absorption maximum to longer wavelengths with increasing solvent polarity.
n-π* Transitions: For n-π* transitions, the ground state is typically more stabilized by polar solvents (especially protic solvents that can hydrogen bond) than the excited state. This increased stabilization of the ground state widens the energy gap for the transition, resulting in a hypsochromic shift (blue shift) of the absorption maximum to shorter wavelengths as solvent polarity increases.
Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities can help to identify and differentiate between the n-π* and π-π* transitions.
| Transition Type | Effect of Increasing Solvent Polarity | Expected Wavelength Shift |
|---|---|---|
| π → π | Stabilization of the more polar excited state | Bathochromic (Red Shift) |
| n → π | Greater stabilization of the ground state | Hypsochromic (Blue Shift) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsional angles, which are fundamental to understanding a molecule's structure and reactivity.
Bond Lengths, Bond Angles, and Torsional Angles
The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms.
Bond Lengths: The bond lengths within the furan ring are expected to show some deviation from those in unsubstituted furan due to the electronic effects of the substituents. The C-Br bond length is anticipated to be in the typical range for a bromine atom attached to an sp²-hybridized carbon. The C-O bonds of the methoxy group and within the furan ring will also have characteristic lengths.
Bond Angles: The internal bond angles of the furan ring are constrained by its five-membered cyclic structure. The bond angles involving the substituents will be influenced by steric and electronic factors. For instance, the C-C-Br and C-C-O angles will adopt values that minimize steric hindrance and optimize electronic interactions.
Torsional Angles: Torsional (or dihedral) angles describe the rotation around single bonds. A key torsional angle in this compound is that which defines the orientation of the methyl group of the methoxy substituent relative to the furan ring. The planarity of the furan ring itself is also an important structural feature.
Computational chemistry provides a means to estimate these structural parameters in the absence of experimental data.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value | |
|---|---|---|---|---|---|
| Bond Length | C4 | Br | - | ~1.85 Å | |
| Bond Length | C2 | O(methoxy) | - | ~1.36 Å | |
| Bond Angle | C3 | C4 | Br | ~125° | |
| Bond Angle | C3 | C2 | O(methoxy) | ~115° | |
| Torsional Angle | C3 | C2 | O(methoxy) | C(methyl) | ~0° or 180° |
Intermolecular Interactions and Crystal Packing
The solid-state architecture of this compound is dictated by a subtle interplay of various non-covalent interactions. While specific crystallographic data for this compound is not available, a detailed analysis of structurally related furan and bromo-aromatic compounds allows for a comprehensive understanding of the probable intermolecular forces that govern its crystal packing. These interactions are crucial in determining the melting point, solubility, and polymorphism of the compound. The primary intermolecular forces expected to be present in the crystal lattice of this compound include halogen bonding, hydrogen bonding, and π-π stacking interactions.
Halogen Bonding:
A significant feature in the crystal packing of bromo-aromatic compounds is the presence of halogen bonds. The bromine atom in this compound possesses a region of positive electrostatic potential, known as a σ-hole, on the side opposite to the C-Br covalent bond. This electrophilic region can interact favorably with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the furan ring or the methoxy group. These Br···O interactions are highly directional and contribute significantly to the stability of the crystal lattice. Theoretical studies on interactions between furan and dihalogen molecules support the formation of such stable complexes. nih.gov The strength of the halogen bond is influenced by the electron-withdrawing nature of the aromatic ring, which in turn affects the magnitude of the σ-hole.
Hydrogen Bonding:
π-π Stacking Interactions:
The aromatic nature of the furan ring in this compound allows for the possibility of π-π stacking interactions between adjacent molecules. These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of the aromatic rings. libretexts.org The stacking can occur in various geometries, including parallel-displaced and T-shaped arrangements. nih.gov Computational studies on furan dimers and other furan-containing compounds have confirmed the energetic contribution of these stacking interactions to the stability of the molecular assemblies. nih.govresearchgate.net The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) substituents on the furan ring can influence the electrostatic potential of the ring and, consequently, the nature and strength of the π-π stacking interactions.
The interplay of these intermolecular forces—halogen bonding, hydrogen bonding, and π-π stacking—results in a complex and well-defined three-dimensional crystal lattice. The specific packing motif adopted by this compound will depend on the relative strengths and geometric preferences of these competing interactions.
Table of Plausible Intermolecular Interactions in this compound:
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Halogen Bond | C-Br | O (furan/methoxy) | 2.8 - 3.5 | ~165 |
| Hydrogen Bond | C-H | O (furan/methoxy) | 2.2 - 3.0 | 120 - 180 |
| π-π Stacking | Furan Ring | Furan Ring | 3.3 - 3.8 | - |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the properties of molecules like this compound. These calculations, based on the principles of quantum mechanics, can elucidate aspects of molecular geometry, energy, and electronic distribution.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less expensive than other high-level methods, making it suitable for a wide range of chemical systems.
A comparative analysis of the stability of metalloporphyrin complexes using DFT has shown that global chemical reactivity descriptors derived from these calculations can predict the stability of the formed complexes. mdpi.com Such an approach could be applied to this compound to understand its interaction with other chemical species.
Table 1: Calculated Enthalpies of Formation for Methoxyfuran Isomers This table presents data for analogous compounds to infer the properties of this compound.
| Compound | Method | Standard Enthalpy of Formation (kcal/mol) |
|---|---|---|
| 2-Methoxyfuran (B1219529) | CBS-QB3 | -45.0 |
| 3-Methoxyfuran (B152165) | CBS-QB3 | -41.1 |
| 2-Methoxyfuran | G3MP2B3 | -45.0 |
| 3-Methoxyfuran | G3MP2B3 | -41.1 |
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Moller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a higher computational cost compared to DFT.
For furan derivatives, ab initio studies have been employed to investigate photochemical isomerization reactions. nih.gov Such studies provide insights into the excited state properties and reaction mechanisms. High-accuracy calculations like the G3 and CBS-QB3 composite methods have been used to determine the thermochemical properties of 2-methoxyfuran and 3-methoxyfuran with a high degree of confidence. nih.govacs.org These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a high-accuracy energy value. Applying these methods to this compound would yield precise predictions of its thermodynamic stability and other energetic properties.
The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility in describing the distribution of electrons but also increase the computational cost.
For molecules containing heavy atoms like bromine, it is crucial to select a basis set that can adequately describe the electronic structure of the halogen. Pople-style basis sets, such as 6-31G(d,p) and 6-311+G(d,p), are commonly used for DFT calculations. For higher accuracy, correlation-consistent basis sets, like aug-cc-pVTZ, are often employed. The choice of the level of theory, whether it is a specific DFT functional (e.g., B3LYP, M06-2X) or an ab initio method, will also significantly influence the results. The selection of an appropriate combination of basis set and level of theory is a critical step in obtaining reliable computational predictions for this compound. For instance, in the study of 2-methoxyfuran, the B3LYP functional with the 6-31G(d,p) basis set was used for structural and frequency calculations. nih.govacs.org
Molecular Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in molecular orbitals.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and shape of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
The energy of the HOMO is related to the ionization potential, and a higher HOMO energy indicates a greater tendency to donate electrons. The energy of the LUMO is related to the electron affinity, and a lower LUMO energy suggests a greater ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.govedu.krd A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the furan ring and the oxygen atom of the methoxy group, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, will likely have significant contributions from the carbon-bromine antibonding orbital, making this site susceptible to nucleophilic attack. The HOMO-LUMO gap will be influenced by the opposing electronic effects of the electron-donating methoxy group and the electron-withdrawing bromine atom. Computational studies on furan have shown that it acts as a nucleophile in Diels-Alder reactions, which is consistent with the distribution of its HOMO. nih.gov
Table 2: Conceptual DFT Reactivity Descriptors for Furan and an Electrophile This table presents data for analogous compounds to infer the properties of this compound.
| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |
|---|---|---|---|
| Furan | -3.59 | 6.34 | 1.02 |
| (Z)-3-phenyl-2-nitroprop-2-enoate | -4.51 | 3.78 | 2.69 |
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are powerful tools for analyzing the chemical bonding in molecules. wikipedia.orgresearchgate.net They provide a visual representation of the electron localization in a molecule, allowing for the identification of core electrons, covalent bonds, and lone pairs.
ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. wikipedia.org High ELF values indicate regions of high electron localization, such as in covalent bonds and lone pairs. The ELF analysis of furan and its derivatives would reveal the distribution of electron pairs in the furan ring, showing the C-C and C-O bonds, as well as the lone pairs on the oxygen atom. The presence of the bromine and methoxy substituents in this compound would perturb this distribution, and ELF analysis can quantify these changes.
The Localized Orbital Locator (LOL) provides a complementary perspective by focusing on the localization of orbitals. researchgate.net LOL is particularly useful for visualizing the extent of electron delocalization. researchgate.net In aromatic systems like furan, LOL can illustrate the delocalized π-electron system. For this compound, LOL analysis would be valuable in understanding how the substituents affect the aromaticity of the furan ring and the localization of the electron density in the C-Br and O-CH3 bonds. Together, ELF and LOL provide a detailed and intuitive picture of the chemical bonding in this compound.
Computational and Theoretical Investigations of this compound
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The synthesis of chiral furan (B31954) derivatives is of paramount importance, as enantiomeric purity is often a critical determinant of biological activity and material properties. researchgate.netchemistryviews.org Future research into 4-Bromo-2-methoxyfuran should prioritize the development of novel stereoselective synthetic pathways.
Current strategies for achieving enantioselectivity in furan synthesis include chemoenzymatic methods, which utilize enzymes to catalyze key stereoselective transformations. researchgate.net Organocatalytic approaches, such as asymmetric annulation reactions, have also proven effective in constructing chiral furan-based compounds with high enantioselectivity. frontiersin.orgnih.govnsf.gov Furthermore, the concept of central-to-axial chirality conversion has emerged as a sophisticated strategy for creating atropisomeric furans, a class of axially chiral molecules with potential applications in asymmetric catalysis and materials science. acs.orgbohrium.com
For a molecule like this compound, these methodologies could be adapted to introduce chirality. For instance, an asymmetric synthesis could be designed starting from a prochiral precursor, where a chiral catalyst, be it an enzyme or a small organic molecule, directs the formation of one enantiomer over the other. The bromo and methoxy (B1213986) substituents could influence the stereochemical outcome of such reactions, and understanding these effects would be a key research objective.
Table 1: Overview of Stereoselective Synthesis Strategies for Furan Derivatives
| Methodology | Description | Potential Application to this compound |
| Chemoenzymatic Synthesis | Utilizes enzymes for stereoselective reactions, such as reductions or hydrolyses. researchgate.net | Enantioselective reduction of a ketone precursor to a chiral alcohol that can be converted to this compound. |
| Organocatalysis | Employs small chiral organic molecules to catalyze asymmetric reactions. frontiersin.orgnih.govnsf.gov | Asymmetric cycloaddition or annulation reactions to construct the furan ring with defined stereocenters. |
| Central-to-Axial Chirality Conversion | Creates axially chiral molecules by converting a stereocenter into a chiral axis. acs.orgbohrium.com | Synthesis of atropisomeric biaryl systems where one of the aryl groups is a 4-Bromo-2-methoxyfuryl moiety. |
| Metal-Catalyzed Asymmetric Synthesis | Utilizes chiral transition metal complexes to induce enantioselectivity. mdpi.com | Enantioselective cross-coupling reactions to introduce chiral substituents onto the furan ring. |
Exploration of New Reactivity Modes and Catalytic Applications
The reactivity of the furan ring, influenced by its substituents, dictates its utility as a synthetic intermediate. The interplay of the electron-donating methoxy group and the electron-withdrawing, yet synthetically versatile, bromo group in this compound presents a rich landscape for exploring new reactivity modes.
Future research should investigate a range of transformations, including:
Cross-Coupling Reactions: The bromine atom at the 4-position serves as a prime handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. synthesisspotlight.com These reactions would allow for the introduction of a wide array of substituents at this position, leading to a diverse library of novel furan derivatives.
C-H Functionalization: Direct functionalization of the C-H bonds on the furan ring is a highly atom-economical approach to introduce complexity. acs.org The directing effect of the methoxy group could be exploited to achieve regioselective C-H activation at the adjacent C3 position.
Diels-Alder Reactions: Furan and its derivatives can act as dienes in Diels-Alder reactions, providing access to complex bicyclic structures. nsf.govacs.org The electronic nature of the substituents on the furan ring significantly influences its reactivity and selectivity in these cycloadditions. acs.org Computational studies can be employed to predict the feasibility and outcome of such reactions with this compound.
Ring-Opening Reactions: Under certain conditions, the furan ring can undergo ring-opening to yield valuable acyclic compounds. researchgate.netresearchgate.net The substituents on the furan ring can influence the ease and regioselectivity of this process.
Furthermore, the unique electronic properties conferred by the bromo and methoxy groups could make this compound or its derivatives interesting candidates as ligands in catalysis or as organocatalysts themselves.
Advanced Materials Science Applications
Furan-based polymers are gaining increasing attention as sustainable alternatives to their petroleum-derived counterparts. nih.gov The rigid, aromatic nature of the furan ring can impart desirable thermal and mechanical properties to polymers. nih.gov The functional groups on this compound offer multiple avenues for its incorporation into advanced materials.
Potential applications in materials science include:
Conducting Polymers: Furan-containing polymers can exhibit electrical conductivity, making them suitable for applications in organic electronics. udel.edursc.orgresearchgate.net The bromo and methoxy groups on this compound could be used to tune the electronic properties, such as the bandgap, of the resulting polymers. researchgate.net
Organic Photovoltaics (OPVs): Furan-based materials are being explored as components in organic solar cells. chemistryviews.orgscispace.com The ability to functionalize this compound through cross-coupling reactions would allow for the synthesis of novel donor-acceptor materials with tailored optoelectronic properties.
Renewable and Recyclable Polymers: The derivation of furan from biomass makes it an attractive building block for sustainable polymers. nih.gov Moreover, the reversible nature of the furan-maleimide Diels-Alder reaction can be exploited to create self-healing and recyclable polymer networks. synthesisspotlight.com this compound could be functionalized to participate in such reversible polymerization processes.
High-Throughput Computational Screening and Predictive Modeling
Given the nascent stage of research on this compound, computational methods can play a pivotal role in accelerating its exploration. High-throughput screening and predictive modeling can be employed to assess its potential in various applications before embarking on extensive experimental work.
Key areas where computational approaches would be beneficial include:
Prediction of Reactivity: Density Functional Theory (DFT) calculations can be used to model the reactivity of this compound in various reactions, such as Diels-Alder cycloadditions and electrophilic substitutions. researchgate.netresearchgate.net This can help in predicting reaction outcomes and optimizing reaction conditions.
Materials Property Prediction: Machine learning algorithms can be trained on existing data for furan-based materials to predict the properties of polymers or organic electronic materials derived from this compound. acs.org For instance, the dielectric properties or electronic bandgap of hypothetical polymers could be estimated.
In Silico Design of Functional Molecules: Computational tools can be used to design novel derivatives of this compound with specific desired properties for applications in medicine or materials science. frontiersin.org Virtual screening of these designed molecules against biological targets or for specific material properties can help prioritize synthetic efforts.
Table 2: Computational Methods for Investigating this compound
| Computational Method | Application | Potential Insights for this compound |
| Density Functional Theory (DFT) | Predicting reactivity, reaction mechanisms, and electronic properties. researchgate.netresearchgate.net | Understanding the influence of bromo and methoxy groups on reactivity in various organic reactions. |
| Machine Learning (ML) | Predicting material properties based on chemical structure. acs.org | Estimating the electronic and physical properties of polymers derived from this compound. |
| Reactive Molecular Dynamics | Simulating polymerization and degradation processes. frontiersin.org | Modeling the formation of furan-based polymers and their thermal stability. |
| In Silico Screening | Virtual screening of compounds for biological activity or material properties. frontiersin.org | Identifying potential applications of this compound derivatives in drug discovery or materials science. |
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
Modern synthetic chemistry is increasingly focused on developing sustainable and efficient processes. The integration of flow chemistry and the use of bio-based feedstocks are key pillars of this green chemistry approach. acs.org
Future research on this compound should explore:
Synthesis from Biomass: Developing synthetic routes that utilize furan derivatives sourced from renewable biomass would significantly enhance the sustainability profile of this compound. researchgate.netnih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. acs.org The synthesis of this compound and its derivatives could be adapted to a flow regime, potentially leading to higher yields and purity.
Green Solvents and Catalysts: The use of environmentally benign solvents and catalysts is crucial for sustainable chemical synthesis. rsc.org Research should focus on replacing hazardous reagents and solvents in the synthesis of this compound with greener alternatives.
Electrochemical and Photocatalytic Methods: These methods often offer milder reaction conditions and can reduce the need for stoichiometric reagents, aligning with the principles of green chemistry. researchgate.netchemistryviews.orgacs.org The application of electrosynthesis or photocatalysis to the synthesis and functionalization of this compound represents a promising and largely unexplored avenue.
Q & A
Basic: What are the established synthetic routes for 4-Bromo-2-methoxyfuran, and how can reaction conditions be optimized?
Methodological Answer:
this compound can be synthesized via electrophilic bromination of 2-methoxyfuran. Evidence from analogous brominated furans (e.g., 4-bromo-5-methoxybenzofuran) suggests using bromine in carbon disulfide at low temperatures (−20°C to −25°C) to control regioselectivity . After bromine addition, the solvent is evaporated under reduced pressure, and the product is purified via recrystallization (e.g., hexane). Optimization involves monitoring reaction time, temperature, and stoichiometry to minimize di- or tri-brominated byproducts. Kinetic studies and thin-layer chromatography (TLC) can track progress .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, methoxy protons resonate near δ 3.8–4.0 ppm, while bromine’s electron-withdrawing effect deshields adjacent furan protons, producing distinct coupling patterns (e.g., J = 8–9 Hz for vicinal protons) .
- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolve molecular geometry. Halogen bonding (e.g., Br···O interactions) can be analyzed to predict packing behavior .
Advanced: How does the bromine substituent influence the electronic and reactivity profile of this compound?
Methodological Answer:
Bromine’s electronegativity increases the electrophilicity of the furan ring, directing further substitutions (e.g., Suzuki couplings) to the C-5 position. Density-functional theory (DFT) calculations (e.g., using the B3LYP functional) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity . Experimental validation includes kinetic studies under varying electrophilic conditions (e.g., nitration or Friedel-Crafts acylation) .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Methodological Answer:
Challenges include disorder in methoxy/bromo groups and weak diffraction due to low crystal symmetry. Solutions:
- Use high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) and SHELXL’s TWIN/BASF commands for twinned crystals .
- Halogen bonding analysis (e.g., Br···O distances ~3.15 Å) explains packing motifs. Software like Olex2 integrates SHELX refinements with visualization .
Advanced: How can researchers evaluate the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli). For antiviral screening, use plaque reduction assays (e.g., against HSV-1) .
- Target Interaction Studies : Molecular docking (AutoDock Vina) predicts binding to enzymes like DNA gyrase. Fluorescence quenching assays quantify protein-ligand interactions .
Advanced: How do computational methods aid in understanding this compound’s properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to identify reactive sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) using AMBER or GROMACS. Analyze hydrogen bonding and diffusion coefficients .
Advanced: How can researchers resolve contradictions in spectral or reactivity data for this compound derivatives?
Methodological Answer:
- Comparative Analysis : Cross-validate NMR/X-ray data with databases (e.g., Cambridge Structural Database). For reactivity discrepancies, replicate reactions under controlled conditions (e.g., inert atmosphere) .
- Statistical Tools : Use principal component analysis (PCA) to identify outliers in datasets. Bayesian regression models quantify uncertainty in kinetic measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
